molecular formula C6H7ClN2O2 B1590557 4-Methyl-3-nitropyridine hydrochloride CAS No. 856835-53-5

4-Methyl-3-nitropyridine hydrochloride

Cat. No. B1590557
M. Wt: 174.58 g/mol
InChI Key: YJYIFDJCITXAAZ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitropyridine is a substituted nitropyridine . It can be prepared by the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate . It may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .


Synthesis Analysis

The synthesis of 4-Methyl-3-nitropyridine involves the malonation of 4-methoxy-3-nitropyridine with sodium diethyl malonate . Another method includes the use of 4-methyl-3-nitropyridine as a raw material, where hydrogenation reduction is conducted under the action of catalysts .


Molecular Structure Analysis

The molecular formula of 4-Methyl-3-nitropyridine is C6H6N2O2 . Its molecular weight is 138.1240 .


Chemical Reactions Analysis

The reaction mechanism of 4-Methyl-3-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

4-Methyl-3-nitropyridine is a solid with a refractive index of n20/D 1.549 . It has a boiling point of 238 °C and a melting point of 24-28 °C . The density of 4-Methyl-3-nitropyridine is 1.228 g/mL at 25 °C .

Scientific Research Applications

Spectroscopic and Structural Analysis

Studies have utilized density functional theory (DFT) to investigate the conformational stability, vibrational spectroscopy, and electronic properties of nitropyridine derivatives. For example, Balachandran et al. (2012) conducted a comprehensive analysis of 2-hydroxy-4-methyl-3-nitropyridine, focusing on its vibrational spectra, molecular stability, and bond strength through natural bond orbital (NBO) analysis (Balachandran, Lakshmi, & Janaki, 2012). Similar research by Karnan, Balachandran, and Murugan (2012) on 3-hydroxy-6-methyl-2-nitropyridine emphasized the molecule's vibrational assignments and molecular electrostatic potential, highlighting the role of DFT in understanding these compounds' chemical reactivity and stability (Karnan, Balachandran, & Murugan, 2012).

Nonlinear Optical (NLO) Materials

The search for new NLO materials is crucial for advancing photonic technologies. Studies like that of Justin and Anitha (2021) on 3-hydroxy-6-methyl-2-nitropyridine (a nitropyridine derivative) have shown promising NLO properties, indicating the potential of nitropyridine compounds in this field. Their research demonstrated the material's significant third-order nonlinear optical susceptibility, suggesting its usefulness in applications requiring high NLO activity (Justin & Anitha, 2021).

Molecular and Crystal Structure Investigations

The molecular and crystal structures of nitropyridine derivatives have been extensively studied to understand their physicochemical properties better. For instance, Bryndal et al. (2012) determined the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine, revealing how hydrogen bonding and molecular arrangements influence the materials' stability and reactivity (Bryndal et al., 2012).

Environmental and Sensory Applications

Nitropyridine compounds have also been explored for environmental applications, such as sensors for detecting hazardous substances. A notable example is the development of a luminescent iridium(iii) complex for sensing hypochlorous acid, demonstrating the utility of nitropyridine derivatives in creating sensitive and selective chemical sensors (Lu & Nabeshima, 2014).

Safety And Hazards

4-Methyl-3-nitropyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause genetic defects and cancer . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Future Directions

The future directions of 4-Methyl-3-nitropyridine research could involve further investigation of its reaction mechanisms . It could also be used as a starting material in the synthesis of other compounds .

properties

IUPAC Name

4-methyl-3-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c1-5-2-3-7-4-6(5)8(9)10;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYIFDJCITXAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496830
Record name 4-Methyl-3-nitropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitropyridine hydrochloride

CAS RN

856835-53-5
Record name Pyridine, 4-methyl-3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856835-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-nitropyridine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID70496830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 4-methyl-3-nitro-, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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